NecroX-5 is a synthetic, cell-permeable compound classified as a necrosis inhibitor. It is a derivative of the cyclopentylamino carboxymethylthiazolylindole (NecroX) series of compounds. [, , ] NecroX-5 exhibits potent mitochondrial reactive oxygen species (ROS) scavenging activity, playing a significant role in protecting cells from various forms of oxidative stress. [, , , , ] This characteristic makes it a valuable tool in scientific research investigating oxidative stress-related pathologies, including cardiovascular diseases, neurodegenerative diseases, and lung injuries.
NecroX-5, also known as methanesulfonate, is a synthetic compound designed primarily to inhibit necrosis, a form of cell death triggered by external factors such as toxins, radiation, or physical trauma. This compound has garnered attention in scientific research for its potential therapeutic applications in conditions associated with oxidative stress and necrosis, such as liver fibrosis and pulmonary fibrosis. The compound is recognized for its ability to localize in mitochondria and scavenge reactive oxygen species, thereby protecting cells from oxidative damage .
NecroX-5 was developed by LG Life Sciences and falls under the category of necrosis inhibitors with antioxidant properties. It is classified as a small molecule that selectively blocks oxidative stress-induced necrotic cell death. The chemical structure of NecroX-5 is complex, comprising various functional groups that contribute to its biological activity .
The synthesis of NecroX-5 involves several organic reactions conducted under controlled conditions to ensure high yield and purity. Key solvents used in the synthesis include dimethylformamide and dimethyl sulfoxide, with reactions typically performed under inert atmospheres to prevent unwanted side reactions.
The molecular formula of NecroX-5 is , with a molecular weight of approximately 645.8 g/mol. The structure features several key components:
The structural complexity allows NecroX-5 to effectively penetrate cell membranes and localize within mitochondria .
NecroX-5 participates in various chemical reactions:
Common reagents for these reactions include hydrogen peroxide for oxidation and halogenating agents for substitution .
The products formed from these reactions vary based on the specific reagents used. For instance, oxidation may yield oxidized derivatives while reduction may produce different forms of methanesulfonate.
The primary mechanism of action for NecroX-5 involves its localization in the mitochondria where it acts as a scavenger of reactive oxygen species. This activity protects cells from oxidative stress-induced damage, which is crucial in preventing necrotic cell death.
These properties are crucial for ensuring the compound's effectiveness in scientific applications .
NecroX-5 has a wide range of applications across various fields:
Molecular CharacteristicsNecroX-5 (chemical name: NecroX-5 methanesulfonate) is defined by the systematic molecular formula C₂₇H₃₉N₃O₉S₃, with a molecular weight of 645.81 g/mol and a CAS registry number of 1383718-29-3 [1] [5]. Structurally, it features an indole-derived core modified with cyclopentylamino and carboxymethylthiazolyl groups, optimized for enhanced mitochondrial targeting. The compound exists as a solid, typically light to dark brown, and is solubilized in dimethyl sulfoxide (DMSO) for experimental applications [1] [7].
Pharmacological ClassNecroX-5 is pharmacologically classified as a mitochondria-targeted reactive oxygen species (ROS) scavenger and a necrosis inhibitor. Its design leverages the indole scaffold’s ability to penetrate cellular membranes and localize within mitochondria, where it neutralizes free radicals and interrupts redox-sensitive signaling cascades [5] [7]. This dual functionality positions it as a unique modulator of oxidative stress and inflammation.
Table 1: Structural and Chemical Identity of NecroX-5
Property | Detail |
---|---|
IUPAC Name | Not explicitly provided in sources |
Molecular Formula | C₂₇H₃₉N₃O₉S₃ |
Molecular Weight | 645.81 g/mol |
CAS Registry Number | 1383718-29-3 |
Primary Pharmacological Class | Mitochondrial ROS scavenger / Necrosis inhibitor |
Alternate Names | NecroX-5 methanesulfonate; Necrosis inhibitor |
Appearance | Light brown to brown solid |
Solubility | Soluble in DMSO (170 mg/mL) |
Origins and Rational DesignThe NecroX series originated from efforts to develop indole- and indazole-based inhibitors of cellular necrosis. Early compounds were optimized for their ability to bind redox-sensitive targets and disrupt RIP kinase-dependent necroptosis [7]. Initial candidates demonstrated efficacy in hepatotoxicity and ototoxicity models, primarily through ROS quenching. NecroX-5 emerged as a distinct derivative through systematic structure-activity relationship (SAR) studies, wherein the introduction of cyclopentylamino and carboxymethylthiazolyl groups significantly enhanced mitochondrial uptake and antioxidant capacity compared to predecessors like NecroX-7 [4] [7].
Evolution of Therapeutic ApplicationsInitially explored for hepatic and cardiac ischemia-reperfusion injuries, NecroX-5’s scope expanded due to its pleiotropic mechanisms. Research demonstrated its utility in:
Mitochondrial Oxidative Phosphorylation Preservation
NecroX-5 exerts critical protective effects on mitochondrial bioenergetics. In isolated rat hearts subjected to hypoxia-reoxygenation stress, NecroX-5 (10 µM):
Table 2: Impact of NecroX-5 on Mitochondrial Function in Cardiac Tissue
Parameter | Change vs. Hypoxia-Control | Method |
---|---|---|
Complex I Activity | ↑ 2.3-fold | NADH oxidation assay |
Complex II Activity | ↑ 1.8-fold | Succinate-CoQ reductase assay |
Complex V Activity | ↑ 2.1-fold | ATP hydrolysis monitoring |
PGC-1α Expression | ↑ 2.5-fold | Western blot / qPCR |
Citrate Synthase Activity | ↑ 1.7-fold | Spectrophotometric assay |
Calcium Homeostasis and AKT Pathway Modulation
In breast cancer models (4T1 and TUBO-P2J cells), NecroX-5 (10–40 µM) disrupted metastasis by:
Inflammasome and NF-κB Signaling Suppression
NecroX-5 significantly attenuated NLRP3 inflammasome activation in macrophages:
Ischemic Tissue Protection
In random-pattern skin flaps in mice, NecroX-5 (10–30 mg/kg/day) enhanced tissue viability by 2.2–2.4-fold by reducing oxidative necrosis and preserving microvascular integrity [4].
Table 3: Molecular Targets and Functional Outcomes of NecroX-5
Molecular Target | Biological Effect | Validated Disease Model |
---|---|---|
Mitochondrial ROS | ↓ Superoxide/H₂O₂; preserves ΔΨm | Cardiac IR injury [2] |
Calcium channels | ↓ Ca²⁺ influx; blocks AKT phosphorylation | Breast cancer metastasis [3] |
TXNIP/NLRP3 inflammasome | ↓ Caspase-1 activation; ↓ IL-1β/IL-18 | LPS-induced ARDS [6] |
NF-κB pathway | ↓ Nuclear translocation; ↓ TNF-α/IL-6 | Acute lung injury [6] |
RIP kinases (indirect) | Necroptosis inhibition | Skin flap ischemia [4] |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7